1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone
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Overview
Description
1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C9H8ClF2O2 It is a derivative of ethanone, characterized by the presence of chloro, methoxy, and difluoro substituents on the phenyl ring
Preparation Methods
The synthesis of 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-chloro-3-methoxybenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring influence its reactivity and binding affinity to various enzymes and receptors. The difluoroethanone moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone can be compared with other similar compounds such as:
1-(4-Chloro-3-methoxyphenyl)ethanone: Lacks the difluoro substituents, resulting in different chemical and biological properties.
1-(4-Methoxyphenyl)-2,2-difluoroethanone:
1-(4-Chloro-3-methoxyphenyl)-2-fluoroethanone: Contains only one fluorine atom, leading to variations in its chemical behavior and biological activity.
The presence of the chloro, methoxy, and difluoro groups in this compound makes it unique and valuable for specific research and industrial applications.
Biological Activity
1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone, a compound with the CAS number 1565686-07-8, is a difluorinated ketone with potential biological applications. Its structure includes a chloro and methoxy substituent on a phenyl ring, which may influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C9H7ClF2O2
- Molecular Weight : 220.6 g/mol
- IUPAC Name : 1-(4-chloro-3-methoxyphenyl)-2,2-difluoroethan-1-one
- SMILES Notation : O=C(C1=CC=C(Cl)C(OC)=C1)C(F)F
Biological Activity Overview
The biological activity of this compound is largely attributed to its interactions with various biological targets. The compound has shown potential in several areas:
1. Antiviral Activity
Research indicates that difluoromethyl ketones, similar to this compound, can act as reversible inhibitors of serine and cysteine proteases. For instance, a related α,α-difluoromethyl ketone demonstrated cytoprotective effects against human coronaviruses by inhibiting the main protease (Mpro) involved in viral replication . This suggests that this compound may exhibit similar antiviral properties.
2. Enzyme Inhibition
The compound's structure allows for interactions with various enzymes:
- Proteases : The difluoromethyl group may facilitate reversible covalent bonding with serine proteases.
- Cholinesterase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission .
Case Study 1: Antiviral Mechanism
A study on related difluoromethyl ketones highlighted their ability to inhibit coronavirus Mpro through docking studies. The findings indicated that these compounds could serve as potential therapeutic agents against viral infections .
Case Study 2: Enzyme Inhibition
In a comparative study of various coumarin derivatives and their effects on AChE and butyrylcholinesterase (BuChE), it was found that structural modifications significantly impacted inhibitory activity. This suggests that similar modifications in this compound could enhance its enzyme inhibition properties .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C9H7ClF2O2 |
---|---|
Molecular Weight |
220.60 g/mol |
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-7-4-5(2-3-6(7)10)8(13)9(11)12/h2-4,9H,1H3 |
InChI Key |
KDLJHNJRXRNWRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C(F)F)Cl |
Origin of Product |
United States |
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